N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 946281-57-8
VCID: VC7005663
InChI: InChI=1S/C22H27N3O2/c1-15-6-8-19(13-16(15)2)24-22(27)21(26)23-11-10-17-7-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
SMILES: CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
Molecular Formula: C22H27N3O2
Molecular Weight: 365.477

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

CAS No.: 946281-57-8

Cat. No.: VC7005663

Molecular Formula: C22H27N3O2

Molecular Weight: 365.477

* For research use only. Not for human or veterinary use.

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide - 946281-57-8

Specification

CAS No. 946281-57-8
Molecular Formula C22H27N3O2
Molecular Weight 365.477
IUPAC Name N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Standard InChI InChI=1S/C22H27N3O2/c1-15-6-8-19(13-16(15)2)24-22(27)21(26)23-11-10-17-7-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27)
Standard InChI Key AIMFTJZSNVPNBI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic amide derivative with the molecular formula C₂₂H₂₇N₃O₂ and a molecular weight of 365.477 g/mol. Its IUPAC name, N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide, reflects the integration of two distinct structural motifs:

  • A 3,4-dimethylphenyl group (aromatic ring with methyl substituents).

  • A 1-methyl-1,2,3,4-tetrahydroquinoline moiety (partially saturated bicyclic system with a methylated nitrogen).

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.946281-57-8
Molecular FormulaC₂₂H₂₇N₃O₂
Molecular Weight365.477 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C
InChIKeyAIMFTJZSNVPNBI-UHFFFAOYSA-N

Structural Analysis

The compound’s structure features:

  • Ethanediamide Backbone: Central oxamide group (-N-C(=O)-C(=O)-N-) linking the two aromatic systems.

  • Dimethylphenyl Substituent: Provides steric bulk and modulates electronic properties via methyl groups at positions 3 and 4.

  • Tetrahydroquinoline System: A partially hydrogenated quinoline derivative with a methyl group on the nitrogen, enhancing lipophilicity and potential blood-brain barrier permeability.

The interplay between these components influences the compound’s physicochemical properties, such as solubility and binding affinity. For instance, the tetrahydroquinoline moiety’s partial saturation may reduce planarity, affecting π-π stacking interactions compared to fully aromatic analogs.

Synthesis and Reaction Pathways

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagents/Conditions
1Aniline methylationCH₃I, K₂CO₃, DMF
2Quinoline hydrogenationH₂, Pd/C, ethanol
3Oxamide formationOxalyl chloride, THF, 0°C
4Amide couplingEDCI, DMAP, CH₂Cl₂

Purification and Characterization

Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Confirmation of methyl group environments and amide linkages.

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight.

Target ClassMechanismStructural Basis
Serine/Threonine KinasesATP-binding site inhibitionOxamide interaction with catalytic lysine
G-Protein-Coupled ReceptorsAllosteric modulationTetrahydroquinoline binding to hydrophobic pockets

Material Science Applications

The compound’s rigid, aromatic-aliphatic hybrid structure could serve as:

  • Liquid Crystal Components: Dipole-dipole interactions from amide groups may enhance mesophase stability.

  • Metal-Organic Frameworks (MOFs): Coordination sites via amide oxygen atoms.

Challenges and Future Directions

Knowledge Gaps

Current limitations include:

  • Solubility Data: No experimental values for aqueous or organic solvents.

  • In Vitro/In Vivo Studies: Absence of toxicity or efficacy profiles.

Research Priorities

  • Synthetic Optimization: Develop scalable routes with higher yields.

  • Biological Screening: Test against kinase panels and CNS targets.

  • Computational Modeling: Predict binding modes using molecular docking.

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